molecular formula CH4FNO2S B2759363 N-methylsulfamoyl fluoride CAS No. 32361-47-0

N-methylsulfamoyl fluoride

Cat. No.: B2759363
CAS No.: 32361-47-0
M. Wt: 113.11
InChI Key: WKBFOPPPPFIKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a significant and rapidly expanding field in chemical science. wikipedia.org The unique characteristics of the fluorine atom make organofluorine compounds indispensable in numerous applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgnumberanalytics.com This high bond strength contributes to the thermal and chemical stability of fluorinated compounds. wikipedia.org

The introduction of fluorine can influence a molecule's:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug. researchgate.net

Bioavailability and Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its absorption and distribution in biological systems. researchgate.netresearchgate.net

Binding Affinity: Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing a molecule's binding affinity to biological targets like enzymes. researchgate.net

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. researchgate.net

These effects have made fluorine a crucial element in the design of modern pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov The development of new synthetic methods for introducing fluorine into molecules remains an active area of research. researchgate.netmdpi.com

Sulfamoyl fluorides (R₂NSO₂F) are a class of sulfur(VI) fluorides that have become increasingly important in contemporary synthesis. thieme-connect.comclaremont.edu While historically less explored than their sulfonyl chloride counterparts, they have seen a resurgence of interest, largely due to their unique reactivity and stability. researchgate.netnih.gov

A key development in this area is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by Karl B. Sharpless and colleagues. acs.orgnih.govoup.com SuFEx is a new generation of "click chemistry" that utilizes the S-F bond to create robust links between molecular building blocks. acs.orgoup.com Sulfamoyl fluorides are important reagents within the SuFEx framework. nih.gov

Unlike the more reactive sulfonyl chlorides, sulfamoyl fluorides exhibit greater stability, particularly towards hydrolysis, yet retain sufficient reactivity to engage with a variety of nucleophiles under specific conditions. researchgate.netenamine.net This balanced reactivity makes them valuable for applications in drug discovery, chemical biology, and materials science. thieme-connect.comenamine.net N-disubstituted sulfamoyl fluorides, such as N-methylsulfamoyl fluoride, are noted for their high stability, representing the lower end of the reactivity spectrum for sulfur(VI) fluorides. claremont.eduoup.com This stability can be overcome through catalysis, for instance with Lewis acids, to enable their participation in SuFEx reactions. acs.orgnih.gov

Historical Development of this compound Chemistry

The synthesis of sulfamoyl fluorides dates back to the mid-20th century. google.com Early methods often involved the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or the conversion of sulfamoyl chlorides to their fluoride analogs using fluoride salts. google.comwikipedia.org However, these early procedures often had limitations, and the full potential of sulfamoyl fluorides was not widely recognized for many years. nih.gov

The landscape of sulfur(VI) fluoride chemistry was dramatically changed in 2014 with the establishment of SuFEx as a new category of click reaction. claremont.edunih.gov This conceptual breakthrough re-ignited interest in compounds like sulfamoyl fluorides. researchgate.net The development of more reliable and efficient synthetic protocols, including the use of solid SO₂F₂ surrogates and advanced catalytic systems, has made these compounds much more accessible for research. nih.govoup.com Recent synthetic advancements include the use of bismuth trifluoride for the efficient fluorination of N,N-branched sulfamoyl chlorides to produce compounds like N,N-dimethylsulfamoyl fluoride in high purity and yield. google.comjustia.com These modern methods have been crucial in expanding the applications of sulfamoyl fluorides from simple reagents to key components in the synthesis of complex molecules and functional materials. thieme-connect.com

Fundamental Research Questions and Objectives Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas, driven by their unique combination of stability and latent reactivity.

Key Research Objectives:

Development of Novel Synthetic Methodologies: A primary objective is the creation of new and more efficient methods for synthesizing sulfamoyl fluorides and for using them to build more complex molecules. thieme-connect.com This includes the development of catalytic systems, such as those using metal Lewis acids like Ca(NTf₂)₂, to activate the stable S-F bond for SuFEx reactions. nih.gov

Application as Chemical Probes: Due to their characteristic stability and specific reactivity, sulfamoyl fluorides are being explored as chemical probes for chemical biology. claremont.eduenamine.net A major research question is whether their low intrinsic reactivity can be harnessed to create highly selective covalent inhibitors for proteins, targeting specific nucleophilic amino acid residues within a protein's binding pocket. claremont.eduenamine.net

Materials Science Applications: There is growing interest in the use of N-alkylsulfamoyl fluorides in materials science. Research is exploring their potential as components in advanced materials, such as electrolyte solvents and additives for electrochemical devices like lithium-ion batteries. google.comgoogle.comjustia.com

Exploring Reactivity Profiles: A fundamental objective is to fully characterize the reactivity of N-disubstituted sulfamoyl fluorides. claremont.edu Researchers are investigating how their reactivity can be tuned and controlled to react selectively with different nucleophiles, which is crucial for their application in both organic synthesis and as biological tools. enamine.netnih.gov

These research efforts aim to expand the synthetic utility of this compound and its derivatives, establishing them as versatile tools for addressing challenges in medicine, biology, and materials science. thieme-connect.comclaremont.edu

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 32361-47-0 sigmaaldrich.comkeyorganics.net
Molecular Formula CH₄FNO₂S sigmaaldrich.comkeyorganics.net
Molecular Weight 113.11 g/mol keyorganics.net
IUPAC Name methylsulfamoyl fluoride sigmaaldrich.com
InChI Key WKBFOPPPPFIKOU-UHFFFAOYSA-N sigmaaldrich.com

Table 2: General Synthetic Methods for Sulfamoyl Fluorides

MethodDescriptionReagentsReference(s)
From Secondary Amines Direct reaction of a secondary amine with a sulfuryl fluoride source.Sulfuryl fluoride (SO₂F₂), Sulfuryl chloride fluoride (SO₂ClF) wikipedia.org
Halide Exchange Conversion of a sulfamoyl chloride to the corresponding fluoride.NaF, KF, HF, SbF₃, Bismuth trifluoride (BiF₃) wikipedia.orgjustia.com
From SO₂F₂ Surrogates Use of stable, solid reagents that release SO₂F₂ or an equivalent in situ.1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126) nih.gov
Hofmann Rearrangement Rearrangement of sulfonamides to yield N-sulfamoyl fluorides.Difluoro-λ³-bromane wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylsulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFOPPPPFIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Methylsulfamoyl Fluoride and Its Derivatives

Direct Fluorination Strategies

Direct fluorination methods offer an efficient route to N-methylsulfamoyl fluoride (B91410), often proceeding under mild conditions with high yields. These strategies typically involve the use of specialized fluorinating agents that can selectively introduce a fluorine atom onto the sulfur atom of a suitable precursor.

Utilization of Specific Fluorinating Agents

The choice of fluorinating agent is paramount to the success of direct fluorination. Several reagents have been identified as particularly effective for the synthesis of sulfamoyl fluorides, each with its own distinct advantages and reaction protocols.

N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent that has proven effective in the synthesis of various organofluorine compounds. guidechem.comchemicalbook.com It is a stable, crystalline solid that is relatively easy to handle. beilstein-journals.org In the context of sulfamoyl fluoride synthesis, NFSI can be employed to fluorinate appropriate nitrogen-containing sulfur precursors. The reaction mechanism is believed to involve the electrophilic transfer of a fluorine atom from the NFSI to the sulfur center.

NFSI's versatility extends beyond simple fluorination; it can also act as an oxidant and an amination reagent under certain conditions. chemicalbook.combeilstein-journals.org This multifaceted reactivity allows for its application in a range of synthetic transformations. chemicalbook.comorganic-chemistry.orgresearchgate.net

Table 1: Applications of N-Fluorobenzenesulfonimide (NFSI) in Fluorination Reactions

Application Substrate Type Product Type Key Features
Electrophilic Fluorination Electron-rich aromatic compounds, enol silicon ethers, enol lithium salts Monofluorinated compounds Can perform monofluorination reactions. guidechem.com
Asymmetric Fluorination β-keto esters Chiral α-fluoro esters Utilized in mechanochemical asymmetric fluorinations. beilstein-journals.org

Sulfur tetrafluoride (SF₄) is a potent deoxyfluorination reagent capable of converting various oxygen-containing functional groups into their corresponding fluorinated analogues. wikipedia.orgalchetron.com While it is a hazardous gas requiring specialized handling, its effectiveness in certain transformations makes it a valuable tool in synthetic chemistry. wikipedia.orgrsc.org SF₄ can convert sulfonic acids to their corresponding sulfonyl fluorides. wikipedia.org The reaction proceeds by replacing the hydroxyl group of the sulfonic acid with a fluorine atom.

The reactivity of SF₄ is attributed to its ability to act as a Lewis acid, which can be enhanced in the presence of hydrogen fluoride. wikipedia.org This activation facilitates the nucleophilic attack of the substrate on the sulfur center.

Table 2: Selected Deoxyfluorination Reactions Using Sulfur Tetrafluoride (SF₄)

Substrate Product Reaction Conditions Reference
Carboxylic Acids Trifluoromethyl Derivatives Varies wikipedia.org
Aldehydes and Ketones Geminal Difluorides Varies wikipedia.org

Potassium bifluoride (KHF₂), also known as potassium hydrogen fluoride, is a solid, inorganic compound that serves as a convenient source of fluoride ions in various chemical reactions. df-chemicals.comwikipedia.orgnih.gov It is often used as a nucleophilic fluorinating agent to replace other functional groups with fluorine. df-chemicals.com In the synthesis of sulfamoyl fluorides, KHF₂ can be used in conjunction with other reagents to achieve the desired transformation. kuleuven.be

One notable application involves the imidazole-to-fluorine exchange, where a sulfur(VI) imidazole (B134444) precursor reacts with KHF₂ in the presence of an acid to yield the corresponding sulfonyl fluoride. organic-chemistry.org This method is particularly advantageous as it often proceeds under mild conditions and can be adapted for mechanochemical synthesis. kuleuven.be

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. kuleuven.beresearchgate.net Ball milling is a common mechanochemical technique where reactants are ground together in a vessel with milling balls. youtube.com

This solvent-free approach has been successfully applied to the synthesis of sulfonyl fluorides. kuleuven.beresearchgate.net For instance, the reaction of sulfur(VI) imidazoles with potassium bifluoride (KHF₂) and acetic acid can be carried out in a mixer mill to produce sulfonyl fluorides in good to excellent yields. kuleuven.be These mechanochemical methods often result in shorter reaction times and simplified purification procedures compared to their solution-based counterparts. beilstein-journals.orgkuleuven.be

Fluorination of Sulfamoyl Chlorides via Fluoride Sources

A well-established method for the synthesis of sulfamoyl fluorides involves the halogen exchange reaction of the corresponding sulfamoyl chlorides. wikipedia.org This approach relies on the use of a fluoride source to displace the chloride ion from the sulfamoyl chloride precursor.

Various fluoride-donating reagents can be employed for this purpose, including sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), and antimony trifluoride (SbF₃). wikipedia.org The choice of fluoride source and reaction conditions can be optimized to achieve high yields of the desired sulfamoyl fluoride.

Synthesis from Secondary Amines

The direct reaction of secondary amines with sulfuryl fluoride or its derivatives represents a common and efficient approach for the synthesis of N,N-disubstituted sulfamoyl fluorides.

**2.2.1. Reactions with Sulfuryl Fluoride (SO₂F₂) **

Sulfuryl fluoride (SO₂F₂) is a readily available and highly reactive gas that serves as a direct source of the -SO₂F group for the synthesis of sulfamoyl fluorides from secondary amines. The reaction typically proceeds by bubbling SO₂F₂ gas through a solution of the secondary amine in the presence of a suitable base and catalyst.

The general reaction involves the nucleophilic attack of the secondary amine on the sulfur atom of SO₂F₂, leading to the displacement of a fluoride ion. A base, commonly a tertiary amine such as triethylamine (B128534) (Et₃N), is required to neutralize the hydrogen fluoride (HF) generated during the reaction. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to enhance the reaction rate. nih.gov This method is particularly effective for secondary amines; primary amines are more prone to forming adducts that can lead to side reactions. nih.gov

Recent advancements have utilized flow chemistry to manage the gaseous nature of SO₂F₂ safely and efficiently. A modular flow platform allows for the on-demand generation of SO₂F₂ from sulfuryl chloride (SO₂Cl₂) and potassium fluoride (KF), which is then directly mixed with the amine substrate. uva.nl This approach offers improved safety, scalability, and reaction control. uva.nl

Table 1: Synthesis of Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂)
Amine SubstrateReagentConditionsProductYield
Dialkyl-substituted aminesSO₂F₂Et₃N, DMAPDialkylsulfamoyl fluorideGood to Excellent
Various secondary aminesSO₂F₂ (generated in-flow)Flow reactor, base (e.g., Et₃N)Corresponding sulfamoyl fluorideHigh

Reactions with Sulfuryl Chloride Fluoride (SO₂ClF)

Sulfuryl chloride fluoride (SO₂ClF) is another effective reagent for the synthesis of sulfamoyl fluorides from secondary amines. As a mixed dihalide of sulfuryl fluoride, it offers a balance of reactivity and selectivity. The reaction mechanism is analogous to that with sulfuryl fluoride, where the secondary amine attacks the sulfur center. In this case, the chloride ion is the leaving group, which is generally a better leaving group than fluoride, potentially leading to milder reaction conditions.

The use of SO₂ClF provides a convenient alternative to gaseous SO₂F₂, as it is a liquid at room temperature. This simplifies handling and stoichiometry control. The reaction of a secondary amine, such as methylamine, with SO₂ClF in the presence of a base would be expected to yield N-methylsulfamoyl fluoride. This method is a valuable tool in the construction of sulfonyl and sulfamoyl fluorides. nih.gov

Functional Group Transformation Methodologies

Conversion from Sulfamides

The conversion of a sulfamide (B24259) to a sulfamoyl fluoride is a less common but viable synthetic strategy. This transformation essentially involves the replacement of an amino or substituted amino group on the sulfonyl core with a fluorine atom. One documented approach involves the reaction of trichlorophosphonitridosulfuryl chloride with hydrogen fluoride in the presence of a Lewis acid to produce amidosulfuryl fluoride. google.com While this specific example leads to the parent amidosulfuryl fluoride, the underlying principle of cleaving a nitrogen-sulfur bond and forming a sulfur-fluorine bond is relevant.

A more direct precedent for N-alkylated derivatives involves the reaction of N,N-disubstituted sulfamides with a suitable fluorinating agent. The challenge in this transformation lies in the selective cleavage of one of the N-S bonds while introducing the S-F bond.

Hofmann Rearrangement of Sulfonamides

The Hofmann rearrangement, a classical organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, has been adapted for the synthesis of N-substituted sulfamoyl fluorides from primary sulfonamides. wikipedia.org This is not a direct conversion in the traditional sense but rather a rearrangement that results in the formation of the desired sulfamoyl fluoride structure.

A key development in this area is the use of hypervalent iodine or bromine reagents. For instance, the reaction of primary arenesulfonamides with p-trifluoromethylphenyl(difluoro)-λ³-bromane at room temperature affords N-arylsulfamoyl fluorides in high yields. nih.govacs.org The proposed mechanism for this transformation is distinct from the classical Hofmann rearrangement as it is suggested not to involve the generation of a sulfonyl nitrene intermediate. nih.govacs.org This method has been shown to be effective for arenesulfonamides bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org While the reported examples focus on N-aryl derivatives, this methodology establishes a proof of principle for the conversion of the sulfonamide functional group to an N-substituted sulfamoyl fluoride.

Table 2: Hofmann Rearrangement of Arenesulfonamides
Sulfonamide SubstrateReagentSolventProductYield
p-Toluenesulfonamidep-trifluoromethylphenyl(difluoro)-λ³-bromaneBenzeneN-p-tolylsulfamoyl fluorideHigh
Arenesulfonamides with various substituentsp-trifluoromethylphenyl(difluoro)-λ³-bromaneBenzeneCorresponding N-arylsulfamoyl fluorideHigh

Fluorination of Sulfamoyl Nonfluorohalide Compounds

The fluorination of sulfamoyl nonfluorohalide compounds, most commonly sulfamoyl chlorides, is a widely used and robust method for the synthesis of sulfamoyl fluorides. This reaction is a type of halogen exchange (Halex) reaction, where a chloride (or other halide) is displaced by a fluoride ion. acsgcipr.org

A variety of fluorinating agents can be employed for this transformation. Common sources of fluoride ions include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides (R₄NF). The reaction is typically carried out in a dipolar aprotic solvent to enhance the nucleophilicity of the fluoride ion. acsgcipr.org For the synthesis of this compound, the precursor N-methylsulfamoyl chloride would be treated with one of these fluorinating agents. The choice of fluoride source and reaction conditions can be optimized to achieve high yields. This method is advantageous due to the often greater accessibility and stability of sulfamoyl chlorides compared to other precursors.

Table 3: Fluorination of Sulfamoyl Chlorides
SubstrateFluorinating AgentSolventProductGeneral Yield
N-Methylsulfamoyl chloridePotassium fluoride (KF)Dipolar aprotic (e.g., Acetonitrile)This compoundGood to High
N-Methylsulfamoyl chlorideCesium fluoride (CsF)Dipolar aprotic (e.g., DMF)This compoundGood to High
N-Methylsulfamoyl chlorideTetrabutylammonium fluoride (TBAF)Dipolar aprotic (e.g., THF)This compoundGood to High
Bismuth Trifluoride (BiF₃) Mediated Fluorination

A noteworthy advancement in the synthesis of N,N-branched sulfamoyl fluorides, including this compound derivatives, is the use of Bismuth Trifluoride (BiF₃) as a fluorinating agent. digitellinc.comacs.org This method provides a high-yield, economical, and safe route for producing high-purity N,N-dialkyl sulfamoyl fluoride compounds on a commercial scale. The process involves the direct fluorination of an N,N-branched sulfamoyl nonfluorohalide, such as N,N-dimethylsulfamoyl chloride, by reacting it with BiF₃. digitellinc.comuva.nl

The general reaction scheme involves contacting the sulfamoyl halide (X-SO₂-NR₂) with BiF₃, which results in a halogen exchange to form the desired sulfamoyl fluoride (F-SO₂-NR₂) and a bismuth trihalide (BiX₃) as a byproduct. digitellinc.com This process is particularly advantageous as the BiX₃ byproduct can be recycled to regenerate BiF₃, adding to the economic and environmental viability of the method. For instance, bismuth trichloride (B1173362) (BiCl₃) can be reacted with sodium hydroxide (B78521) to form bismuth(III) oxide (Bi₂O₃), which is then treated with hydrofluoric acid to regenerate BiF₃. acs.org

Detailed research findings have demonstrated the effectiveness of this methodology with specific examples. The synthesis of N,N-dimethyl sulfamoyl fluoride from its corresponding chloride precursor using BiF₃ has been achieved with yields greater than 95%. digitellinc.com Similarly, N,N-diethyl sulfamoyl fluoride has been synthesized with yields exceeding 93%. digitellinc.com

Bismuth Trifluoride (BiF₃) Mediated Fluorination of N,N-Dialkylsulfamoyl Chlorides digitellinc.com
Starting MaterialProductYield
N,N-dimethyl sulfamoyl chlorideN,N-dimethyl sulfamoyl fluoride>95%
N,N-diethyl sulfamoyl chlorideN,N-diethyl sulfamoyl fluoride>93%
Non-Aqueous Reaction Conditions

The BiF₃-mediated fluorination is conducted under non-aqueous conditions, which contributes to the high purity of the final product. acs.org The reaction is typically carried out by heating a mixture of the N,N-branched sulfamoyl chloride and BiF₃. digitellinc.com The reaction temperature can vary, with typical ranges from 20°C to 110°C. For example, the reaction mixture may be heated to 65°C for a couple of hours, followed by a prolonged period of heating at a higher temperature, such as 100-110°C, to ensure the completion of the reaction. digitellinc.com The product is then isolated by distillation under reduced pressure. digitellinc.com The absence of water minimizes side reactions and simplifies the purification process, making it a robust method for industrial applications.

Catalytic Synthesis Routes

The development of catalytic methods for the formation of sulfonyl fluorides represents a significant leap forward in synthetic efficiency and substrate scope. These routes often operate under milder conditions and offer novel pathways to these valuable compounds.

Photoredox Catalysis for Sulfonyl Fluoride Formation

Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfamoyl fluorides through radical-mediated pathways. acs.orgosaka-u.ac.jp This approach utilizes visible light to initiate chemical transformations under mild conditions. A key innovation in this area is the development of bench-stable, photoredox-active reagents, such as N-fluorosulfamoyl pyridinium (B92312) salts (NFSAPs) and 1-fluorosulfamoyl-pyridinium (FSAP) salts, which serve as effective precursors to the fluorosulfamoyl radical (•NSO₂F). acs.orgosaka-u.ac.jp

Upon irradiation with visible light in the presence of a photocatalyst, these reagents generate the highly reactive fluorosulfamoyl radical. This radical can then engage in C-H functionalization of various (hetero)arenes or addition reactions with alkenes. osaka-u.ac.jp This direct fluorosulfonamidation allows for the installation of the NSO₂F group onto a wide range of substrates, leading to the formation of N-aryl, N-alkyl, and N-alkenyl sulfamoyl fluorides. acs.org The versatility of this method has been demonstrated in the late-stage functionalization of complex molecules, including pharmaceuticals and peptides. acs.org

Copper-Catalyzed Fluorosulfonylation

Copper catalysis has been effectively employed in related aminosulfonylation reactions, which involve the introduction of both an amino and a sulfonyl group. For instance, a copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been developed to produce sulfonylated 1,3-oxazines. digitellinc.comuva.nl While these methods showcase copper's utility in forming N-S and C-S bonds in a single operation, the direct copper-catalyzed synthesis of N-substituted sulfamoyl fluorides via fluorosulfonylation is less commonly documented in recent literature. More established copper-catalyzed methods focus on the synthesis of arenesulfonyl fluorides from starting materials like arenediazonium salts. eurekalert.org

Organobismuth(III) Complex Catalysis

A novel catalytic approach utilizing well-defined organobismuth(III) complexes has been developed for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. nih.govorganic-chemistry.orgacs.org This redox-neutral catalytic cycle is significant because the bismuth center maintains its Bi(III) oxidation state throughout the process. nih.govorganic-chemistry.org The catalytic cycle involves three key steps:

Transmetalation: The organobismuth(III) catalyst reacts with an aryl boronic acid to form an arylbismuth intermediate.

SO₂ Insertion: Sulfur dioxide then inserts into the Bi-C bond of the intermediate to yield an O-bound bismuth sulfinate complex. nih.gov

Fluorination: This sulfinate intermediate is then converted to the final aryl sulfonyl fluoride in the presence of an electrophilic fluorine source, regenerating the Bi(III) catalyst. acs.org

This catalytic system has demonstrated excellent yields and a broad tolerance for various functional groups on the aryl and heteroaryl boronic acids. nih.govorganic-chemistry.orgacs.org However, the application of this specific organobismuth(III) catalytic system to the synthesis of this compound or other sulfamoyl fluorides has not been detailed in the available research.

Green Chemistry and Sustainable Synthesis Innovations

One significant advancement is the development of synthetic protocols that use water as a solvent. digitellinc.com By employing a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides has been successfully achieved in water with good conversions. digitellinc.com This avoids the use of volatile and often toxic organic solvents.

Flow chemistry represents another major stride in sustainable synthesis. A modular flow platform has been designed to generate and use hazardous gaseous reagents like sulfuryl fluoride (SO₂F₂) on demand and in a closed system. uva.nl This technology minimizes risks associated with handling toxic gases, reduces reaction times, and allows for a broad substrate scope, enabling the efficient synthesis of both fluorosulfates and sulfamoyl fluorides. uva.nl

The development of novel, safer reagents is also a key aspect of green synthesis. For example, a new process utilizes an easily handled, highly reactive solid reagent (SHC5®) in combination with potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com This method is environmentally friendly as it only produces non-toxic sodium and potassium salts as byproducts, eliminating the need for harsh and toxic chemicals. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com

Furthermore, electrochemical methods offer a sustainable alternative by avoiding the need for chemical oxidants. The electrochemical oxidative coupling of thiols with potassium fluoride provides a direct, oxidant-free route to sulfonyl fluorides. thieme.de Solvent-free synthesis using mechanochemistry, where mechanical force in a mixer mill is used to drive the reaction, is another innovative approach that reduces solvent waste. youtube.com

Overview of Green Chemistry Approaches for Sulfonyl Fluoride Synthesis
InnovationDescriptionKey AdvantagesReference
Aqueous SynthesisUse of water as a solvent with a surfactant-based catalyst for fluorination.Avoids toxic organic solvents, environmentally benign. digitellinc.com
Flow ChemistryOn-demand generation and use of gaseous reagents like SO₂F₂ in a modular flow system.Enhanced safety, reduced reaction times, broad scope. uva.nl
Novel Green ReagentsUse of solid reagents (e.g., SHC5®) with KF, producing only non-toxic salt byproducts.Safe, low-cost, minimal environmental impact. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com
ElectrochemistryOxidative coupling of thiols and KF without the need for chemical oxidants.Avoids stoichiometric oxidant waste, mild conditions. thieme.de
MechanochemistrySolvent-free synthesis using mechanical milling to drive the reaction.Eliminates solvent use and waste. youtube.com

Reactivity and Reaction Mechanisms of N Methylsulfamoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a click reaction that involves the substitution of the fluoride atom on a sulfur(VI) center with a nucleophile. While sulfonyl fluorides are common substrates in SuFEx chemistry, sulfamoyl fluorides like N-methylsulfamoyl fluoride are also utilized, though they exhibit different reactivity profiles. The nitrogen atom's electron-donating nature reduces the electrophilicity of the sulfur center, making sulfamoyl fluorides generally less reactive than their sulfonyl fluoride counterparts and often necessitating specific activation strategies.

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of SuFEx reactions. While direct computational studies on this compound are limited, the reaction between methanesulfonyl fluoride and methylamine serves as a well-studied and relevant model. These investigations reveal that the reaction proceeds through a concerted, one-step mechanism.

The SuFEx reaction of sulfonyl fluorides with primary amines is understood to proceed via an SN2-type reaction mechanism nih.govacs.orgnih.govresearchgate.netchemrxiv.org. In this pathway, the nucleophilic amine attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is partially bonded to the sulfur, and the sulfur-fluorine bond is partially broken. The reaction proceeds through a backside attack, resulting in the inversion of the configuration at the sulfur center. This concerted mechanism involves the simultaneous formation of the new sulfur-nucleophile bond and the cleavage of the sulfur-fluoride bond nih.gov.

Computational studies on the reaction of methanesulfonyl fluoride with methylamine have demonstrated that the presence of a complementary base, such as trimethylamine (N(CH₃)₃), is crucial for significantly lowering the reaction's activation energy barrier nih.govacs.orgnih.govresearchgate.netchemrxiv.org. The primary role of the base is to increase the nucleophilicity of the attacking amine by forming a hydrogen bond, thereby facilitating its attack on the sulfur center nih.govnih.gov. This interaction stabilizes the transition state and makes the reaction more favorable. Tertiary amine bases are particularly effective as they can act as proton acceptors without competing as nucleophiles in the reaction nih.gov.

The thermodynamics of the SuFEx reaction are generally favorable, with the formation of a stable S-N bond and hydrogen fluoride. However, the kinetics can be slow without proper activation, due to a high activation energy barrier.

Computational studies on the model reaction of methanesulfonyl fluoride (1) with methylamine (2) to form the corresponding sulfonamide (3) and hydrogen fluoride provide quantitative insights into the reaction's energetics.

Calculated Reaction Energies and Activation Barriers for the SuFEx Reaction of Methanesulfonyl Fluoride with Methylamine
Reaction SpeciesΔE° (kJ/mol)ΔG° (kJ/mol)ΔE‡ (kJ/mol)ΔG‡ (kJ/mol)
Reactants (1 + 2)-46-45155158
Reactants + N(CH₃)₃-78-78109112

Data sourced from computational studies on a model system and may not represent the exact values for this compound. The energies are relative to the pre-complex of the reactants.

The data clearly illustrates the significant impact of a complementary base on the reaction kinetics. The activation energy barrier (ΔE‡) is reduced by 46 kJ/mol in the presence of trimethylamine, making the reaction significantly faster.

Due to their reduced reactivity, sulfamoyl fluorides often require specific activation to undergo efficient SuFEx reactions. Several strategies have been developed to overcome this challenge:

Lewis Acid Catalysis : The use of Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), in combination with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be an effective method for activating sulfamoyl fluorides for reactions with amines. The Lewis acid is thought to coordinate to the sulfamoyl fluoride, increasing the electrophilicity of the sulfur atom, while the base activates the amine nucleophile.

N-Heterocyclic Carbenes (NHCs) : NHCs have been employed as organocatalysts for the SuFEx reactions of sulfamoyl fluorides acs.org. NHCs can act as potent Brønsted bases, activating the nucleophile through hydrogen bonding acs.org.

Base-Promoted Reactions : Strong bases can be used to deprotonate the amine nucleophile, significantly increasing its reactivity towards the sulfamoyl fluoride.

These activation strategies enable the versatile use of sulfamoyl fluorides like this compound in SuFEx click chemistry for the synthesis of a wide range of sulfamides.

Mechanistic Investigations of SuFEx Reactions

Electrophilic Fluorination Pathways Involving this compound Analogues

Analogues of this compound, specifically N-fluoro-N-alkylsulfonamides, are part of a broader class of N-F compounds used as electrophilic fluorinating agents. wikipedia.orgnih.gov These reagents provide an alternative to more hazardous fluorinating agents like elemental fluorine by offering greater stability and safer handling. wikipedia.org The development of such reagents has been centered on diminishing the electron density on the fluorine atom by attaching it to an electron-withdrawing nitrogen atom, thereby making the fluorine atom electrophilic. wikipedia.org

Mechanistic Controversies: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination by N-F reagents, including analogues of this compound, has been a subject of considerable debate. The primary controversy lies in whether the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway or a single-electron transfer (SET) mechanism.

In the SN2 mechanism , a carbon-centered nucleophile directly attacks the electrophilic fluorine atom, leading to the simultaneous formation of a C-F bond and the breaking of the N-F bond. Evidence supporting this pathway includes observations that aryl Grignard reagents and aryllithiums provide similar yields of fluorobenzene when reacted with N-fluoro-o-benzenedisulfonimide (NFOBS), despite their differing tendencies to engage in SET processes. wikipedia.org Furthermore, experiments using radical probes with certain enol ethers have failed to yield rearranged products, which would be expected if radical intermediates, characteristic of a SET pathway, were formed. wikipedia.org More recent kinetic studies involving 1,3-dicarbonyl compounds and various N-F reagents also point towards the SN2 mechanism as being more probable.

Conversely, the SET mechanism proposes an initial transfer of a single electron from the nucleophile to the N-F reagent. This transfer would generate a radical cation from the nucleophile and a radical anion of the N-F reagent, which would then fragment to produce a fluorine radical and a sulfonamide anion. The fluorine radical would subsequently combine with the alkyl radical to form the final product. A significant argument against the definitive dismissal of the SET pathway is that the lifetime of the potential radical intermediates is predicted to be extremely short, possibly too short for detection by even the most sensitive radical probes. wikipedia.org It is postulated that an immediate recombination of the radicals could occur following the electron transfer. This ongoing debate highlights the complexity of the fluorination process with these reagents.

Design Principles of N-F Electrophilic Fluorinating Reagents

The effectiveness of N-F electrophilic fluorinating reagents is fundamentally linked to their molecular design, which aims to render the fluorine atom electron-deficient and thus, reactive towards nucleophiles. The core design principle involves attaching the nitrogen atom to strong electron-withdrawing groups. wikipedia.org

While N-fluorosulfonamides are considered relatively mild fluorinating agents, their reactivity can be significantly enhanced. wikipedia.orgnih.gov Key design strategies include:

Incorporation of Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the sulfonyl group increases the electrophilicity of the fluorine atom. For instance, N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), which contain two sulfonyl groups attached to the nitrogen, are substantially more reactive than N-fluorosulfonamides. wikipedia.org

Cationic Nitrogen Centers: Creating a positive charge on the nitrogen atom dramatically increases the fluorinating power of the reagent. This is because the cationic nitrogen exerts a powerful pull on the electrons of the N-F bond, making the fluorine atom highly electrophilic. wikipedia.org Reagents like N-fluoropyridinium salts and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are prime examples of this principle and are among the most potent electrophilic fluorinating agents. wikipedia.orgnih.gov

Steric Hindrance: The steric environment around the N-F bond can also be modulated to control reactivity and selectivity.

The fluorinating strength of these reagents can be tuned by altering the substituents, allowing for the selection of an appropriate reagent for a specific substrate to optimize yields and minimize side reactions. nih.gov

Stereoselective Fluorination Strategies

Achieving stereocontrol in fluorination reactions is a significant goal in organic synthesis, and strategies using N-F reagents have been developed to address this. These methods can be broadly categorized as diastereoselective and enantioselective.

Diastereoselective Fluorination: This approach often involves the use of chiral auxiliaries attached to the nucleophilic substrate. For the fluorination of carbonyl compounds, for example, chiral oxazolidinones have been successfully employed to direct the approach of the fluorinating agent, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Enantioselective Fluorination: This more challenging strategy typically employs a chiral fluorinating agent. Significant progress has been made using N-fluoroammonium salts derived from cinchona alkaloids. wikipedia.org These chiral reagents can differentiate between enantiotopic faces of a prochiral nucleophile, leading to the formation of an excess of one enantiomer of the fluorinated product. Chiral N-fluoro sultams, derived from camphor, were among the first optically active N-F reagents developed for this purpose. nih.gov

Nucleophilic Reactivity and Substitution Dynamics

While N-F compounds are known for their role in electrophilic fluorination, the sulfamoyl fluoride moiety (–SO₂F) itself can act as an electrophilic center, undergoing nucleophilic substitution at the sulfur atom. In this context, the fluoride ion acts as a leaving group.

Interactions with Various Nucleophiles (e.g., Amines)

The sulfur atom in this compound is electrophilic and can be attacked by a variety of nucleophiles. The reaction with amines is particularly noteworthy and forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This reaction involves the displacement of the fluoride ion by an amine to form a new sulfamide (B24259) linkage.

The S(VI)-F bond is exceptionally stable under many conditions, which makes sulfamoyl fluorides robust functional groups. nih.gov However, under specific activating conditions, they readily react with nucleophiles. The SuFEx reaction with primary and secondary amines is a powerful tool for creating diverse molecular connections, allowing for the synthesis of a wide array of sulfamides. nih.gov For instance, sulfamoyl fluoride-functionalized nucleosides have been shown to react with various amines, including ammonia, primary alkylamines (such as methylamine and t-butylamine), benzylamine, and aniline derivatives, to yield the corresponding sulfamide products. nih.gov

NucleophileProduct Type
Primary Amines (R-NH₂)N-Substituted Sulfamide
Secondary Amines (R₂NH)N,N-Disubstituted Sulfamide
Ammonia (NH₃)Unsubstituted Sulfamide
Alcohols (R-OH)Sulfamate Ester

This interactive table summarizes the types of products formed from the reaction of a sulfamoyl fluoride with different nucleophiles.

Strategies for Overcoming Fluoride's Nucleophilicity Challenges

A primary challenge in the nucleophilic substitution of sulfamoyl fluorides is the poor leaving group ability of the fluoride ion. Fluoride is a small, highly electronegative, and basic anion, which forms a very strong bond with the sulfur(VI) center. nih.gov Consequently, the S(VI)-F bond does not readily cleave to accommodate an incoming nucleophile.

To facilitate this substitution, strategies have been developed to activate the sulfamoyl fluoride and transform the fluoride into a better leaving group. These strategies effectively lower the activation energy for the nucleophilic attack. Key approaches include:

Lewis Acid Catalysis: The addition of a stoichiometric amount of a Lewis acid can activate the –SO₂F group. For example, the use of Ca(NTf₂)₂ in conjunction with a suitable amine mediator like DABCO has been shown to effectively promote the conversion of sulfamoyl fluorides into sulfamides. nih.gov The Lewis acid likely coordinates to the fluorine atom, weakening the S-F bond and making the sulfur atom more susceptible to nucleophilic attack.

Silyl-Mediated Activation: The presence of silicon-based reagents can also facilitate the reaction. These reagents can act as fluoride scavengers, forming a thermodynamically favorable Si-F bond, which drives the reaction forward.

Base-Mediated Pathways: In some cases, the reaction can be promoted by a suitable base, which may deprotonate the nucleophile, increasing its reactivity, or interact with the sulfamoyl fluoride itself.

These activation methods are crucial for harnessing the reactivity of the sulfamoyl fluoride group, enabling its use as a versatile connector in chemical synthesis. nih.gov

Deoxyfluorination Reactions Utilizing Sulfamoyl Fluorides

The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a pivotal transformation in medicinal chemistry and drug design. Sulfonyl fluorides have emerged as a versatile and tunable class of reagents for this purpose, offering advantages in stability and selectivity over classical reagents like diethylaminosulfur trifluoride (DAST). researchgate.netnih.govcas.cn While this compound is a specific type of sulfamoyl fluoride, the general mechanism involves the activation of an alcohol's hydroxyl group, followed by nucleophilic displacement with a fluoride ion. researchgate.netcas.cn

The reaction is typically facilitated by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The process begins with the reaction between the alcohol and the sulfamoyl fluoride to form a sulfamate ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group. Subsequently, a fluoride ion, often from the base's counter-ion or an added fluoride source, attacks the carbon atom in an SN2 fashion, displacing the sulfamate group and forming the C-F bond. researchgate.net

The reactivity and selectivity of the deoxyfluorination process can be finely tuned by altering the structure of the sulfonyl fluoride. researchgate.net Reagents like 2-pyridinesulfonyl fluoride (PyFluor) and N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have been developed to improve reaction rates and chemoselectivity, minimizing common side reactions like elimination. cas.cnsemanticscholar.org SulfoxFluor, for example, has demonstrated superiority over both PyFluor in reaction speed and perfluorobutanesulfonyl fluoride (PBSF) in fluorine economy. cas.cnsemanticscholar.org This tunability allows for the efficient fluorination of a wide range of alcohols, including primary, secondary, and even sterically hindered ones. nih.govcas.cn

Radical Generation and Trapping Studies

Sulfamoyl radicals (R₂NSO₂•) are valuable intermediates in organic synthesis, enabling the construction of sulfonamides, a privileged functional group in pharmaceuticals. dtu.dkacs.org While traditional methods for sulfonamide synthesis often involve sulfonyl chlorides, radical-based approaches offer milder conditions and broader substrate compatibility. dtu.dkacs.org

Recent advancements have focused on the in situ generation of sulfamoyl radicals from various precursors. One prominent strategy involves the visible-light-mediated photoredox catalysis. chemrxiv.orgresearchgate.net In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs light and initiates a single-electron transfer process. organic-chemistry.org For instance, N-aminopyridinium salts can serve as nitrogen radical precursors; upon reduction by the excited photocatalyst, they fragment to form a nitrogen-centered radical. researchgate.netchemrxiv.org This nitrogen radical is then trapped by sulfur dioxide (or a solid surrogate like DABSO) to generate the key sulfamoyl radical intermediate. researchgate.netchemrxiv.org

Another method involves the activation of sulfamoyl chlorides. Due to their high reduction potential, direct single-electron reduction is challenging. acs.org However, a silyl (B83357) radical, generated photochemically, can readily abstract the chlorine atom from a sulfamoyl chloride to produce the desired sulfamoyl radical. acs.org Alternatively, dimethylsulfamoyl chloride has been used to generate sulfamoyl radicals under visible-light photoredox conditions. rsc.org Copper catalysis also provides a pathway for generating these radicals, often starting from sulfonyl hydrazides or through the combination of amines and a sulfur dioxide source. acs.orgacs.orgsci-hub.st

Once generated, sulfamoyl radicals are highly effective in the synthesis of a wide array of sulfonamides. dtu.dk A primary application is their addition across carbon-carbon double bonds in alkenes. acs.org This radical addition can proceed via two main pathways:

Hydrosulfamoylation: The sulfamoyl radical adds to an alkene, and the resulting carbon-centered radical is subsequently trapped by a hydrogen atom source.

Sulfamoylation: The intermediate carbon-centered radical undergoes further transformation, such as oxidation, leading to functionalized sulfonamides. chemrxiv.org

These reactions provide a direct and modular route to both alkenyl and alkyl sulfonamides under mild conditions. acs.org For example, the copper(I)-catalyzed reaction of amine carbonates, sulfur dioxide, and alkenes allows for the one-step synthesis of diverse sulfonamides. acs.org Similarly, visible-light photoredox catalysis enables the three-component reaction of N-aminopyridinium salts, SO₂, and electron-rich olefins to afford vinylic sulfonamides in good yields. researchgate.netchemrxiv.org This methodology has proven robust, with a wide substrate scope of over 100 examples, and has been successfully applied to the late-stage modification of complex drug molecules. dtu.dkacs.org

Chemo- and Regioselectivity in Reactions of this compound

The selectivity of reactions involving sulfamoyl fluorides is crucial for their synthetic utility. In deoxyfluorination reactions, a key challenge is managing the competition between the desired SN2 substitution and E2 elimination pathways, particularly with secondary and tertiary alcohols. researchgate.net The choice of the specific sulfonyl fluoride reagent and the base is critical in steering the reaction towards high chemoselectivity for fluorination. nih.gov N-disubstituted sulfamoyl fluorides are noted for their lower intrinsic reactivity compared to other sulfur(VI) fluorides, which can translate to higher selectivity in certain applications, such as covalent modification of proteins. claremont.edu The development of reagents like PyFluor and SulfoxFluor was driven by the need to achieve high yields of the fluoride product with minimal elimination byproducts. cas.cnnih.gov

In radical addition reactions, regioselectivity—the control of where the sulfamoyl radical adds to an unsymmetrical alkene—is a primary consideration. masterorganicchemistry.com The addition of radicals to allenes, for example, often occurs at the central carbon, but the outcome can be influenced by substitution patterns and reaction conditions. nih.gov For additions to simple alkenes, the regioselectivity is governed by the formation of the most stable carbon-centered radical intermediate. "Markovnikov" selectivity typically results in the addition of the radical to the less substituted carbon, placing the subsequent radical on the more substituted carbon. masterorganicchemistry.com Conversely, "anti-Markovnikov" selectivity can also be observed. masterorganicchemistry.com In photocatalyst-free activation of sulfamoyl chlorides for sulfamoyl-oximation of alkenes, high regioselectivity has been achieved through a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy. acs.org The judicious selection of catalysts and reaction conditions can provide excellent control over both chemo- and regioselectivity, as demonstrated in the iron(III)-salen catalyzed conjugate addition of thiols to dienones, where steric factors around the metal center dictate the regiochemical outcome. organic-chemistry.org

Mentioned Compounds

Applications of N Methylsulfamoyl Fluoride in Advanced Organic Synthesis

Versatile Reagent for Fluorine Introduction

While not a traditional deoxofluorinating agent that replaces a hydroxyl group with a single fluorine atom, N-methylsulfamoyl fluoride (B91410) serves as a key reagent for introducing the entire methylsulfamoyl moiety (-SO₂NHCH₃) into a molecule via the displacement of its fluoride atom. The S-F bond in sulfamoyl fluorides is robust, yet it can be selectively activated to undergo nucleophilic substitution. This reactivity allows for the precise and efficient installation of a sulfonamide linkage, which is a critical functional group in pharmaceuticals and agrochemicals. The introduction of the fluorine atom to the sulfur(VI) center attenuates the electrophilicity of the sulfur atom, rendering the compound more stable than its sulfonyl chloride counterpart and allowing for greater functional group tolerance in complex syntheses.

Building Block in Complex Molecular Architectures

The stability and predictable reactivity of N-methylsulfamoyl fluoride make it an excellent building block for the assembly of intricate molecular architectures. As a key component in the SuFEx click chemistry toolkit, it can be used to connect different molecular fragments with high efficiency and selectivity. nih.gov This modular approach is particularly valuable in creating libraries of compounds for drug discovery and materials science. nih.gov For instance, bifunctional molecules containing a sulfamoyl fluoride group can be synthesized and subsequently used to link to other molecules, building up complexity in a stepwise and controlled manner. The reliability of the SuFEx reaction allows chemists to design synthetic routes with the confidence that the sulfamoyl fluoride will serve as a dependable connection point. enamine.net

Synthesis of Sulfonamide Derivatives

One of the most direct and widespread applications of this compound is in the synthesis of N-methylated sulfonamides and, more broadly, unsymmetrical sulfamides. Through the SuFEx reaction, this compound reacts with a wide range of primary and secondary amines to form the corresponding sulfamide (B24259) derivatives. This transformation is often characterized by high yields, mild reaction conditions, and excellent functional group tolerance. nih.gov

The reaction typically involves the activation of the relatively inert S-F bond. While simple heating with an amine may not be sufficient, the reaction can be effectively promoted by the addition of a base or a Lewis acid. For example, the use of calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides for nucleophilic addition with amines. nih.gov Research has demonstrated that various sulfamoyl fluorides can be coupled with amines to produce sulfamides in high yields.

Sulfamoyl Fluoride ReactantAmine ReactantBase/CatalystSolventTemperature (°C)Yield (%)Reference
N-Benzyl-N-methylsulfamoyl fluorideN-BenzylmethylamineDBUMeCN8093 rsc.org
Phenylsulfamoyl fluorideN-BenzylmethylamineDBUMeCN8088 rsc.org
4-Acetamidophenylsulfamoyl fluorideAnilineDBUMeCN8082 rsc.org

This table presents data for representative sulfamoyl fluorides to illustrate the general utility in sulfamide synthesis.

Utility as a Linchpin Reagent in Atypical Bond Constructions

In the context of SuFEx chemistry, sulfuryl fluoride (SO₂F₂) itself is often considered a "linchpin" reagent, capable of connecting two different nucleophiles (e.g., a phenol (B47542) and an amine). This compound can be viewed as a pre-functionalized linchpin. Once formed from an amine and SO₂F₂, it carries the methylamino fragment and is primed to react with a second, different nucleophile. This two-step, one-pot approach allows for the efficient coupling of readily available amines and other nucleophiles without needing a large excess of either partner, demonstrating its utility in creating diverse structures from simple starting materials.

Development of Novel Sulfur(VI) Compounds

This compound is a foundational reagent for accessing a variety of novel sulfur(VI) compounds. The SuFEx process allows the -SO₂F group to be exchanged with a wide array of nucleophiles beyond simple amines. This opens avenues to new classes of molecules built around a sulfur(VI) core. For example, reaction with alcohols can lead to sulfamates, and reaction with other nucleophiles can generate more exotic sulfur-containing functional groups. This versatility has led to the development of new materials, including polymers and ionic liquids functionalized with sulfonyl fluoride moieties. nih.govorganic-chemistry.org The ability to start with a simple building block like this compound and diversify it into numerous other S(VI) structures is a cornerstone of its utility in modern synthesis. researchgate.net

Role in Medicinal Chemistry Research (as a synthetic tool, not drug candidates)

In medicinal chemistry, the sulfamoyl fluoride moiety serves as a valuable synthetic tool for constructing potential therapeutic agents. Its stability allows it to be carried through multiple synthetic steps, a concept known as late-stage functionalization. rsc.orgresearchgate.net This enables chemists to introduce the sulfonamide group into a complex, biologically active molecule at a late stage of the synthesis, which is a highly efficient strategy for creating analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov The robust nature of the SuFEx reaction makes this a reliable method for quickly diversifying molecular scaffolds. nih.gov

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. mdpi.com While this compound introduces a larger sulfonamide group rather than a single fluorine atom, the principles of using fluorine to modulate properties are still relevant. The presence of the highly electronegative fluorine atom in the sulfamoyl fluoride reactant influences its reactivity and stability. When this group is incorporated into a larger molecule to form a sulfonamide, the resulting moiety can significantly alter the parent molecule's physicochemical properties, such as:

Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the sulfonyl group can lower the pKa of nearby acidic protons.

Lipophilicity: The sulfonamide group can modulate the molecule's lipophilicity, affecting its solubility, permeability, and absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The S(VI) center is generally resistant to metabolic degradation, making the resulting sulfonamide linkage very stable in biological systems. nih.gov

This ability to fine-tune molecular properties makes this compound and related reagents powerful tools in the iterative process of drug design and optimization. nih.gov

Parallel Synthesis for S(VI) Compound Libraries

The inherent stability and predictable reactivity of the sulfamoyl fluoride moiety, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, have positioned it as a valuable functional group for the construction of diverse S(VI) compound libraries. While direct reports on the use of this compound as a building block in large-scale parallel synthesis are not extensively detailed in the literature, the synthetic accessibility of a wide array of sulfamoyl fluorides from corresponding amines provides a strong basis for its application in high-throughput screening and drug discovery endeavors. The generation of these libraries is crucial for identifying new bioactive molecules and therapeutic agents.

The synthesis of sulfamoyl fluorides can be achieved through various methods, including the reaction of primary and secondary amines with sulfuryl fluoride (SO₂F₂) or its surrogates. nih.govresearchgate.net A notable advancement in this area is the use of shelf-stable fluorosulfurylating reagents, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126), which facilitates the conversion of a broad range of amines into their corresponding sulfamoyl fluorides with high efficiency. nih.govresearchgate.net This methodology is particularly amenable to parallel synthesis formats, allowing for the rapid generation of a multitude of structurally diverse sulfamoyl fluorides in micro-scale, often in 96-well plates. nih.govresearchgate.net

The resulting libraries of S(VI) compounds, including those hypothetically derived from N-methylamine to yield this compound, can then be subjected to further diversification through SuFEx reactions with a variety of nucleophiles. This modular approach allows for the creation of extensive collections of molecules with potential applications in medicinal chemistry and chemical biology.

Below is a table showcasing a representative set of sulfamoyl fluorides that can be synthesized in parallel, illustrating the diversity achievable in S(VI) compound libraries.

Amine PrecursorSulfamoyl Fluoride Product
MethylamineThis compound
DimethylamineN,N-dimethylsulfamoyl fluoride
PiperidinePiperidine-1-sulfonyl fluoride
AnilineN-phenylsulfamoyl fluoride
BenzylamineN-benzylsulfamoyl fluoride

This table illustrates the potential for generating a library of sulfamoyl fluorides from various amine precursors using parallel synthesis techniques.

Exploration as a Triflate Alternative in Synthetic Schemes

The trifluoromethanesulfonate (triflate) group is a widely utilized leaving group in organic synthesis due to its exceptional ability to depart and stabilize the resulting negative charge. The exploration of alternative functional groups that can replicate or offer unique reactivity profiles compared to triflates is an ongoing area of research. In this context, the this compound moiety presents an interesting, albeit largely unexplored, potential alternative.

The utility of a leaving group is intrinsically linked to the stability of the corresponding anion. The triflate anion is highly stabilized through resonance and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org Similarly, the fluoride anion is a stable species, and the sulfamoyl group can also delocalize the negative charge.

While direct comparative studies on the leaving group ability of this compound versus triflate are scarce, some key differences in their reactivity can be inferred. The primary reactivity of sulfamoyl fluorides, including this compound, is centered on the electrophilic sulfur atom, making them excellent candidates for SuFEx reactions where the S-F bond is cleaved upon nucleophilic attack. nih.gov This is mechanistically distinct from the typical C-O bond cleavage that occurs when a triflate group acts as a leaving group in substitution or cross-coupling reactions. wikipedia.org

However, the sulfonyl fluoride group has been shown to be stable under various reaction conditions, including Pd-catalyzed cross-coupling reactions where other parts of the molecule participate in the transformation. enamine.net This stability could be advantageous in certain synthetic sequences. The potential for the -SO₂F unit to act as a leaving group is dependent on the substituent, suggesting that with appropriate electronic modifications, a sulfamoyl fluoride could be tuned to exhibit leaving group properties. enamine.net

A comparative overview of the properties of the triflate and this compound groups is presented in the table below.

PropertyTriflate (-OTf)This compound (-N(Me)SO₂F)
Typical Role Excellent Leaving GroupElectrophile in SuFEx Reactions
Leaving Group Ability Very HighGenerally Low (S-F bond cleavage predominates)
Stability Generally stable, but can be reactiveHigh stability, often inert in various conditions
Primary Reaction C-O bond cleavage in substitution/couplingNucleophilic attack at sulfur (S-F cleavage)

This table provides a comparative analysis of the general properties and reactivity of the triflate and this compound functional groups.

Further research is required to fully elucidate the potential of this compound and other sulfamoyl fluorides as viable alternatives to triflates in specific synthetic applications. Such investigations could unveil novel reactivity patterns and expand the synthetic chemist's toolkit.

Computational and Theoretical Chemistry Studies of N Methylsulfamoyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, geometry, and reactivity of sulfamoyl fluorides.

Density Functional Theory (DFT) calculations are widely employed to elucidate the mechanisms of reactions involving sulfamoyl fluorides, especially within the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netnumberanalytics.com These reactions are characterized by the exchange of the fluoride on the high-valent sulfur center with a nucleophile. nih.gov

Computational studies on model systems, such as the reaction between methanesulfonyl fluoride and methylamine, suggest that the reaction proceeds via an S_N2-type mechanism. nih.gov DFT analysis of this pathway reveals a pre-reaction complex, a high-energy transition state, and a post-reaction complex involving hydrogen-bonded hydrogen fluoride. nih.gov A crucial finding from these computational models is the role of a complementary base, which can significantly lower the reaction barrier by enhancing the nucleophilicity of the amine through hydrogen bonding, effectively acting as a catalyst. nih.govnih.gov

For N-disubstituted sulfamoyl fluorides, such as N-methylsulfamoyl fluoride, the increased electron density at the sulfur atom generally leads to decreased reactivity (decreased "SuFExability") compared to primary sulfamoyl fluorides or sulfonyl fluorides. nih.govclaremont.edu Consequently, these reactions often require harsher conditions or activation by Lewis acids to proceed efficiently. nih.govoup.com DFT has been used to study these activation mechanisms, for instance, showing how a Ca(NTf₂)₂ catalyst can activate the SuFExable group. nih.gov While some reactions of sulfonyl fluorides have been proposed to occur via an addition-elimination mechanism, the S_N2-type pathway is often considered for amine nucleophiles. nih.govresearchgate.net

Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic data of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netmjcce.org.mk For sulfamoyl fluoride (FSO₂NH₂), the parent compound of this compound, DFT calculations have been performed to compute harmonic vibrational frequencies. researchgate.net The calculated frequencies show good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. researchgate.netscispace.com

Table 1: Selected Calculated Vibrational Frequencies for Sulfamoyl Fluoride (FSO₂NH₂) using DFT (B3LYP)
Vibrational ModeCalculated Wavenumber (cm⁻¹)SymmetryDescription
ν(NH₂) asym3538a'Asymmetric NH₂ Stretch
ν(NH₂) sym3427a'Symmetric NH₂ Stretch
ν(SO₂) asym1458a'Asymmetric SO₂ Stretch
ν(SO₂) sym1231a'Symmetric SO₂ Stretch
δ(NH₂)1576a'NH₂ Scissoring
ν(SN)933a'SN Stretch
ν(SF)724a'SF Stretch

Data sourced from a DFT/B3LYP study on sulfamoyl fluoride. researchgate.net The values help in assigning experimental spectra for related compounds.

Computational models are essential for determining the stable conformations and understanding the electronic structure of sulfamoyl fluorides. DFT calculations on the parent sulfamoyl fluoride (FSO₂NH₂) molecule predict that it exists predominantly in an anti conformation, where the fluorine-sulfur bond is positioned anti to the lone pair of electrons on the nitrogen atom. researchgate.net This conformer is significantly more stable than the corresponding syn form. researchgate.net For the more complex N-benzyl-N-methylsulfamoyl fluoride, computational models predict a staggered conformation around the S–N bond to minimize steric hindrance, with the sulfamoyl fluoride group adopting a tetrahedral geometry.

Table 2: Calculated Geometrical Parameters for the Anti Conformer of Sulfamoyl Fluoride (FSO₂NH₂) from DFT Studies
ParameterCalculated Value
S=O Bond Length~1.43 Å
S-F Bond Length~1.58 Å
S-N Bond Length~1.65 Å
O-S-O Bond Angle~123°
F-S-N Bond Angle~100°

Values are typical approximations from DFT calculations on sulfamoyl fluoride and its derivatives. researchgate.net

The electronic structure of the sulfonyl group has been a subject of extensive computational analysis. researchgate.net Natural Bond Orbital (NBO) analysis on related sulfonamides indicates that the sulfur-nitrogen bond is strongly polarized and that electronic interactions are dominated by hyperconjugation (e.g., n→σ* interactions) rather than d-orbital participation. researchgate.net DFT has also been used to correlate electronic properties with reactivity. For a panel of sulfur(VI) fluorides, including a sulfamoyl fluoride, a strong correlation (R² = 0.97) was found between the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy and the compound's hydrolytic stability, demonstrating the predictive power of these methods. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions that is not captured by static quantum chemical calculations.

MD simulations are used to understand how molecules like this compound interact with themselves and with other molecules in a system. These intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the physical properties of materials and can influence chemical reactivity. rsc.org For instance, MD simulations of N-benzyl-N-methylsulfamoyl fluoride suggest that rotation about the S-N bond is restricted at room temperature, leading to two main conformers.

In studies of related sulfonyl compounds, Hirshfeld surface analysis, which is derived from crystallographic data but visualizes intermolecular contacts, showed that halogen and oxygen atoms are responsible for over 50% of the intermolecular interactions in the crystal packing. nih.gov Furthermore, simulations of SuFEx reactions have highlighted the critical role of intermolecular hydrogen bonding. In the reaction of an amine with a sulfonyl fluoride, the amine's nucleophilicity is enhanced by a hydrogen bond from a base, an interaction that can be explicitly modeled in MD. nih.govnih.gov

The solvent environment can have a profound impact on chemical reactions and molecular conformations. nih.gov Computational chemistry addresses this through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant and are often used in DFT calculations to estimate the energetic effects of a bulk solvent. acs.orgnih.gov

For a more detailed, atomistic view of solute-solvent interactions, explicit solvent models are used within MD simulations. nih.gov In these simulations, individual solvent molecules are included, allowing for the direct observation of phenomena like hydrogen bonding and the formation of solvation shells. mdpi.com For example, ab initio metadynamics simulations of a related triflylation reaction showed that water molecules can play a direct mechanistic role by forming a hydrogen-bonded termolecular transition state with the amine and the sulfonyl fluoride hub. rsc.org Similarly, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations, which treat the solute with high-level quantum mechanics and the solvent with classical mechanics, are used to study the detailed structure and dynamics of solvation shells around ions and molecules in solution. mdpi.com

Energy Decomposition Analysis (EDA) for Mechanistic Insights

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, orbital interactions (including charge transfer), and dispersion forces. researchgate.netnih.gov This analysis provides deep insights into the nature of chemical bonds and intermolecular interactions, clarifying the driving forces behind reaction mechanisms. While specific EDA studies focusing exclusively on this compound are not prominent in the literature, the principles are widely applied to related fluorinated and sulfonyl-containing molecules, offering a clear framework for understanding its reactivity. rsc.orgescholarship.org

In the context of reactions involving this compound, such as its reaction with an amine nucleophile to form a sulfamide (B24259), EDA can elucidate the roles of various forces during the transition state. For instance, computational studies on the synthesis of sulfonamides from sulfonyl fluorides have shown that the formation of the crucial N-S bond is significantly influenced by the deprotonation of the amine nucleophile by a base in the transition state. acs.org An EDA of this transition state would likely reveal a large, stabilizing electrostatic component arising from the hydrogen bonding-like interaction, which enhances the nucleophilicity of the amine. acs.org

The analysis decomposes the interaction energy (ΔE_int) into several key terms, which can be conceptualized as follows:

ΔE_Pauli: This term represents the destabilizing Pauli repulsion (or exchange repulsion) that arises from the interaction of filled orbitals on the interacting fragments.

ΔE_elstat: This is the classical electrostatic interaction between the unperturbed charge distributions of the fragments. For the reaction of this compound with a nucleophile, this term would capture the attraction between the electron-deficient sulfur center and the electron-rich nucleophile.

ΔE_orb: The orbital interaction term accounts for the stabilizing effects of charge transfer (electron donation from occupied to unoccupied orbitals) and polarization (the distortion of each fragment's electron cloud in the presence of the other).

ΔE_disp: This term quantifies the stabilizing dispersion forces, which are crucial for describing non-covalent interactions.

A typical EDA for a reaction step involving this compound would provide quantitative values for these components, highlighting the dominant forces. For example, in the nucleophilic attack on the sulfur atom, a significant stabilizing ΔE_orb term would be expected, corresponding to the charge transfer from the nucleophile's HOMO to the S-F σ* antibonding LUMO of the sulfamoyl fluoride.

Table 1: Conceptual Energy Decomposition Analysis Components for a Reaction Transition State

Energy Component Description Expected Contribution in Nucleophilic Attack
ΔE_int Total Interaction Energy Net value determines the barrier height
ΔE_Pauli Pauli (Exchange) Repulsion Destabilizing (Positive Value)
ΔE_elstat Electrostatic Interaction Stabilizing (Negative Value)
ΔE_orb Orbital Interaction (Charge Transfer/Polarization) Stabilizing (Negative Value)

By applying EDA, researchers can gain a detailed understanding of substituent effects. For example, comparing the EDA results for this compound with other sulfonyl fluorides could quantify how the methyl group's electronic properties modulate the electrostatic and orbital interactions at the sulfur center, thereby influencing its reactivity. escholarship.org

Development and Validation of Force Fields for Fluorinated Compounds

Molecular mechanics simulations, which rely on force fields, are indispensable tools for studying the structure, dynamics, and interactions of molecules. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. The accuracy of simulations is critically dependent on the quality of the force field parameters. acs.org For novel or specialized compounds like this compound, existing force fields may lack accurate parameters for the unique chemical environment of the sulfamoyl fluoride group.

The development of new force field parameters for sulfonyl-containing compounds is a hierarchical process. nih.gov It typically involves:

Selection of Model Compounds: Small molecules that contain the chemical moiety of interest, such as sulfone, sulfonamide, and sulfamate, are chosen for parameterization. nih.gov For this compound, model compounds would include N,N-dimethylsulfamoyl fluoride and related structures.

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the model compounds to obtain reference data. nih.gov This data includes optimized geometries, vibrational frequencies (from which force constants are derived), partial atomic charges, and potential energy profiles for dihedral angle rotations. nih.govacs.org

Parameter Optimization: The force field parameters (e.g., bond stretching force constants, equilibrium angles, dihedral torsion parameters, and non-bonded Lennard-Jones parameters) are systematically adjusted to reproduce the QM target data. nih.govacs.org

Validation: The newly developed parameters are validated by performing molecular dynamics (MD) simulations and comparing the computed bulk properties against experimental data, if available. nih.govrsc.org Key validation metrics include liquid densities, heats of vaporization, and conformational preferences in solution. acs.orgnih.gov The ability to reproduce crystal structures is also a critical test. rsc.org

Force fields such as CHARMM General Force Field (CGenFF) and Canongia Lopes & Padua (CL&P) have been extended to include various sulfonyl groups, demonstrating the transferability of parameters within classes of compounds. nih.govrsc.orgresearchgate.net The development of such parameters enables the accurate simulation of sulfonyl-containing molecules in complex biological and material science contexts. nih.gov

Table 2: Key Parameters Optimized in Force Field Development

Parameter Type Description Source of Target Data
Bond Stretching Describes the energy required to stretch or compress a bond from its equilibrium length. QM optimized geometries, vibrational analysis.
Angle Bending Describes the energy required to bend an angle between three connected atoms. QM optimized geometries, vibrational analysis.
Dihedral Torsions Describes the energy profile for rotation around a central bond. QM potential energy scans of dihedral angles.

| Non-bonded (van der Waals & Electrostatic) | Describes interactions between atoms not directly bonded, including Lennard-Jones and Coulombic terms. | QM interaction energies, electrostatic surface potentials, experimental liquid properties. |

The accurate parameterization of the sulfamoyl fluoride moiety is essential for computational studies aimed at understanding its interactions with biological macromolecules or its behavior in solution.

In Silico Design and Prediction of Novel this compound Reactions

Computational chemistry offers powerful tools for the in silico design and discovery of new chemical reactions, moving beyond guiding experiments to predicting entirely new transformations. drugtargetreview.com For a versatile chemical hub like this compound, these methods can be used to explore its untapped reactivity and identify novel synthetic applications. digitellinc.comclaremont.edu

One major approach involves high-throughput virtual screening. A chemoinformatics workflow can be implemented where this compound is computationally reacted against a large virtual library of diverse nucleophiles or reaction partners. digitellinc.com By employing quantum chemical calculations to estimate reaction barriers and thermodynamics for each potential reaction, this screening can rapidly identify promising candidates for experimental validation. drugtargetreview.com This strategy helps to prioritize experimental efforts and uncover non-obvious reaction pathways.

Another powerful technique is the use of automated reaction path discovery methods, such as the Artificial Force Induced Reaction (AFIR) method. drugtargetreview.com These algorithms can explore the potential energy surface of a reacting system without prior assumptions about the reaction mechanism, potentially discovering entirely new and unexpected cycloaddition or rearrangement pathways involving this compound. drugtargetreview.com

The process for in silico design of novel reactions for this compound would generally follow these steps:

Library Generation: A diverse library of potential reactants (e.g., primary and secondary amines, alcohols, thiols, carbanions) is assembled. digitellinc.com

Computational Screening: Automated computational workflows are used to model the reaction between this compound and each library member. This can range from rapid descriptor-based analysis to more intensive QM calculations of transition states. drugtargetreview.comdigitellinc.com

Analysis and Prioritization: The computational results are analyzed to identify reactions with favorable kinetics (low activation barriers) and thermodynamics (negative reaction energies). The predicted products are evaluated for properties like synthetic accessibility and drug-likeness. digitellinc.com

Experimental Validation: The most promising reactions predicted by the in silico workflow are then attempted in the laboratory to confirm the computational findings.

This computation-first approach has been successfully used to develop novel fluorination reactions and can be directly applied to expand the chemistry of sulfamoyl fluorides. drugtargetreview.com By computationally exploring the reaction space, researchers can identify optimal conditions and substrate types necessary for the successful synthesis of novel derivatives from this compound. digitellinc.com

| 5. Candidate Selection | Rank potential reactions based on calculated kinetic and thermodynamic parameters. | Identify the most promising novel reactions for laboratory synthesis. |

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
N,N-dimethylsulfamoyl fluoride
Sulfone
Sulfonamide
Sulfamate
Aryl fluorosulfate
Sulfuryl fluoride

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-methylsulfamoyl fluoride (B91410), offering detailed insights into the compound's atomic framework. By examining the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For N-methylsulfamoyl fluoride, a combination of ¹⁹F, ¹H, and ¹³C NMR spectroscopy is employed to achieve a comprehensive characterization.

¹⁹F NMR for Fluorine Environments

With its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy. researchgate.net In the context of this compound, ¹⁹F NMR is used to directly observe the fluorine atom bonded to the sulfamoyl group. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings, providing a distinct signal that confirms the presence of the S-F bond. researchgate.net The typical chemical shift range for sulfonyl fluorides can be influenced by factors such as solvent and substitution. For analogous compounds like aryl sulfonyl fluorides, ¹⁹F chemical shifts have been reported at values such as +37.80 ppm and +59.59 ppm relative to CFCl₃, indicating the general region where the signal for this compound would be expected.

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the methyl (CH₃) and amine (NH) protons. The methyl protons are expected to appear as a distinct signal, likely a doublet due to coupling with the adjacent NH proton. The NH proton would also produce a signal, its chemical shift and multiplicity being influenced by coupling to the methyl protons and potentially the fluorine nucleus over four bonds, as well as by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum is used to identify the carbon atom of the methyl group. This provides a simple spectrum, confirming the presence of the single methyl group in the molecule. The chemical shift of this carbon is characteristic of a methyl group attached to a nitrogen atom within a sulfamoyl moiety.

Table 1: Representative NMR Data for a Structurally Related Sulfamoyl Fluoride

Compound Nucleus Chemical Shift (ppm) Multiplicity Solvent
N-Methylbenzylsulfamoyl Fluoride ¹H 2.89, 4.41, 7.35-7.42 s, d, m CDCl₃
¹³C 36.6, 54.3, 128.5, 128.8, 129.1, 134.7 CDCl₃
¹⁹F 53.0 s CDCl₃

Note: This data is for a related compound and serves for illustrative purposes only.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (CH₄FNO₂S), its molecular weight is 113.11 g/mol . keyorganics.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org The exact mass of this compound allows for the confident verification of its chemical formula, CH₄FNO₂S. Predicted m/z values for common adducts in HRMS are essential for identifying the compound in complex mixtures.

Table 2: Predicted HRMS Adducts for this compound (CH₄FNO₂S)

Adduct Type Predicted m/z
[M+H]⁺ 114.00195
[M+Na]⁺ 135.98389
[M-H]⁻ 111.98740
[M+NH₄]⁺ 131.02850

Data sourced from prediction tools. uni.lu

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), molecules often fragment in predictable ways. Analyzing these fragmentation patterns provides structural information that complements molecular weight data. For this compound, fragmentation would likely involve the cleavage of the S-N, S-F, and N-C bonds. Common fragmentation patterns for amines and sulfur-containing compounds often involve alpha-cleavage, where the bond adjacent to the heteroatom breaks. webmd.com The identification of characteristic fragment ions helps to piece together the molecular structure and confirm the identity of the analyte.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an advanced technique used to further investigate the structure of ions observed in the mass spectrometer. google.com In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) corresponding to this compound is selected, isolated, and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. This process provides detailed structural information and can be used to distinguish between isomers. google.com For sulfonyl fluoride-based probes, MS/MS has been utilized to study their interactions and covalent modifications with proteins, highlighting the technique's utility in chemical biology applications.

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of this compound from reaction mixtures, synthetic byproducts, or complex matrices. The choice between gas and liquid chromatography is dictated by the compound's physicochemical properties and the analytical objective.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The sulfonyl fluoride group, in general, imparts sufficient volatility and thermal stability to make related compounds amenable to GC analysis. oup.comoup.com Research on compounds like naphthalene and benzene sulfonyl fluorides has shown them to be more stable and provide better chromatographic results compared to their sulfonyl chloride or methyl ester counterparts. oup.com

However, this compound contains a reactive N-H bond (an active hydrogen). Such functional groups can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced analytical precision. To mitigate these issues, derivatization is often a necessary prerequisite for the GC analysis of compounds containing active hydrogens. cdc.gov This process involves chemically modifying the analyte to make it more volatile and less polar, thereby improving its chromatographic behavior.

The most common derivatization strategies for compounds with N-H groups are silylation and acylation.

Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS derivative is more volatile and thermally stable.

Acylation: This method introduces an acyl group, often using fluorinated anhydrides such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). This not only blocks the active hydrogen but can also enhance detectability when using an electron capture detector (ECD).

The selection of the appropriate derivatization reagent is critical and depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity.

Table 1: Potential Derivatization Reagents for GC Analysis of this compound

Derivatization Method Reagent Class Example Reagent Target Functional Group Resulting Derivative
Silylation Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) N-H N-trimethylsilyl-N-methylsulfamoyl fluoride

| Acylation | Acylating Agents | TFAA (Trifluoroacetic anhydride) | N-H | N-trifluoroacetyl-N-methylsulfamoyl fluoride |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally sensitive. rsc.org For a small, polar molecule like this compound, several LC approaches can be considered. The hyphenation of LC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. rsc.orgkuleuven.be

Direct analysis of sulfonyl fluorides by LC-MS can be challenging due to the lack of a readily ionizable functional group. acs.org However, studies on various sulfur(VI) fluorides have successfully employed HPLC to monitor reaction kinetics, such as hydrolytic stability, indicating the viability of the technique for this class of compounds. acs.org

Given the polar nature of this compound, conventional reversed-phase (RP) chromatography may provide limited retention. sigmaaldrich.comchromatographyonline.comchromatographyonline.comhplc.eu Alternative LC modes are often more suitable:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. sigmaaldrich.comchromatographyonline.comchromatographyonline.comhplc.eu It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, allowing for the retention of polar analytes that would elute too quickly in reversed-phase mode. This makes HILIC a promising approach for the direct, non-derivatized analysis of this compound.

Reversed-Phase LC with Derivatization: Similar to GC, derivatization can be used to enhance the analysis of sulfonyl fluorides by LC-MS. For instance, research on perfluorooctane sulfonyl fluoride (PFOSF) demonstrated a successful method where the compound was derivatized with benzylamine. acs.org This reaction converts the sulfonyl fluoride into a sulfonamide, which may exhibit better retention on a reversed-phase column and improved ionization for MS detection. A similar strategy could be applied to this compound.

The combination of LC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, enabling the confirmation of compound identity through characteristic fragmentation patterns. nih.govlipidmaps.org

Advanced Spectroscopic Methods (e.g., Carbon-Fluorine Spectroscopy if applicable to specific research)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy provides exceptionally detailed information.

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio. It is characterized by a very wide range of chemical shifts, which makes the spectrum highly sensitive to the local electronic environment of the fluorine atom. This large dispersion minimizes the chances of signal overlap, which can be a problem in proton (¹H) NMR.

In the context of this compound (CH₃NHSO₂F), ¹⁹F NMR would provide direct evidence for the presence of the S-F bond. Key analytical data points from ¹⁹F NMR include:

Chemical Shift (δ): The position of the ¹⁹F resonance in the spectrum is characteristic of the sulfamoyl fluoride group.

Spin-Spin Coupling: The fluorine nucleus couples with other magnetically active nuclei in the molecule, providing valuable structural information.

¹H-¹⁹F Coupling: The fluorine atom can couple with the proton on the adjacent nitrogen atom and, to a lesser extent, with the protons of the methyl group. This coupling pattern, observed in either the ¹⁹F or ¹H spectrum, can confirm the connectivity within the molecule.

¹³C-¹⁹F Coupling: While not a routine experiment, observing the coupling between the fluorine and carbon atoms can provide further structural confirmation. This type of analysis falls under the broader category of carbon-fluorine spectroscopy. Techniques like ¹³C-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations. eurl-pesticides.eu

The combination of ¹⁹F NMR with other NMR experiments, such as ¹H, ¹³C, and 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC), allows for the unambiguous assignment of the complete chemical structure of this compound.

Table 2: Expected NMR Spectroscopic Data for this compound

Nucleus Expected Chemical Shift Range Expected Multiplicity (Splitting Pattern) Coupling Nuclei
¹⁹F Characteristic of R-SO₂F Multiplet ¹H (from N-H and -CH₃)
¹H ~2.5-3.5 ppm (-CH₃) ~5.0-7.0 ppm (N-H) Doublet or Quartet (-CH₃) Broad, possible multiplet (N-H) ¹H (from N-H) ¹⁹F

| ¹³C | ~25-40 ppm (-CH₃) | Doublet (due to C-S-N-H) or Quartet (due to C-H) with possible ¹⁹F coupling | ¹H, ¹⁹F |

Derivatization Strategies for Analytical and Synthetic Purposes

Purpose and Principles of Chemical Derivatization in Flow Analysis

Chemical derivatization in flow analysis involves the conversion of a target analyte into a new compound, or derivative, with more desirable properties for the analytical system being used. nih.govnih.gov This process is particularly advantageous in flow analysis due to the highly reproducible and precisely controlled addition of reagents and reaction times. nih.govresearchgate.net The primary goals of derivatization are to improve the analytical figures of merit, most notably selectivity, sensitivity, and the limit of detection. nih.govnih.gov

Key principles and advantages of chemical derivatization in a flow analysis context include:

Enhanced Detectability : Analytes that have poor detector response in their native form can be chemically modified to incorporate a chromophore, fluorophore, or an electrochemically active group, leading to significantly improved sensitivity. sigmaaldrich.com

Improved Chromatographic Behavior : For techniques like gas chromatography (GC), derivatization can increase the volatility and thermal stability of polar analytes, leading to better peak shape and resolution. sigmaaldrich.comsigmaaldrich.com

Increased Selectivity : Derivatization can target specific functional groups, allowing for the selective detection of the analyte of interest in a complex matrix, thereby reducing interferences. nih.govsigmaaldrich.com

Kinetic Discrimination : The controlled timing in flow analysis allows for the exploitation of reaction kinetics, enabling the differentiation of analytes based on their reaction rates with a derivatizing agent. nih.govnasa.gov

Automation and Miniaturization : Flow analysis systems are well-suited for automation, which ensures high precision and throughput. The closed environment minimizes analyst exposure to potentially hazardous reagents and reduces the risk of sample contamination. nih.gov

Fluoride (B91410) Derivatization for Detection in Complex Matrices

The analysis of fluoride-containing compounds in complex biological and environmental matrices presents unique challenges due to potential interferences and the often low concentrations of the target analyte. Derivatization is a powerful strategy to overcome these challenges. For instance, in the context of detecting biomarkers of exposure to nitrogen mustards in human plasma and urine, fluoride derivatization using reagents like heptafluorobutyryl imidazole (B134444) has been employed to enhance sensitivity for GC-MS analysis. nih.govrsc.org The introduction of multiple fluorine atoms into the derivative significantly increases its electronegativity, which is advantageous for sensitive detection methods like electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.net

Influence of Derivatization on Analyte Properties for Enhanced Analysis

The derivatization of N-methylsulfamoyl fluoride with silylating reagents is expected to have a profound and positive impact on its analytical properties, particularly for GC-based methods.

PropertyBefore DerivatizationAfter SilylationAnalytical Advantage
Volatility Relatively low due to polarity and potential for hydrogen bonding.Significantly increased.Allows for analysis by gas chromatography with lower elution temperatures and shorter retention times.
Polarity Polar due to the N-H and S=O bonds.Reduced due to the replacement of the polar N-H bond with a nonpolar N-Si bond.Improved peak shape (less tailing) and better separation from other polar compounds in the sample matrix. sigmaaldrich.com
Thermal Stability May be susceptible to degradation at high temperatures in the GC injector or column.Increased stability of the silyl (B83357) derivative. sigmaaldrich.comMore robust and reproducible analysis with less on-column degradation.
Mass Spectral Fragmentation Fragmentation pattern will be characteristic of the parent molecule.The introduction of the silyl group will lead to a different fragmentation pattern, often with characteristic ions (e.g., [M-15]+ for TMS, [M-57]+ for TBDMS) that can aid in structural confirmation. nih.govEnhanced confidence in compound identification.

Applications in Tracing Reaction Pathways and Intermediates

While specific applications of derivatized this compound in tracing reaction pathways are not extensively documented in the available literature, the principles of using derivatization for such purposes are well-established. By converting reactive intermediates into stable derivatives, their presence and concentration can be monitored over the course of a reaction.

For instance, if this compound were an intermediate in a chemical or biological process, derivatization could be used to "trap" it at various time points. The subsequent analysis of the stable derivative would provide a snapshot of the reaction's progress. This approach is invaluable for elucidating reaction mechanisms and identifying transient species that would otherwise be difficult to detect. The enhanced sensitivity and selectivity afforded by derivatization are crucial for detecting the often low concentrations of reaction intermediates.

Future Directions and Emerging Research Avenues for N Methylsulfamoyl Fluoride

Integration with Flow Chemistry and Automated Synthesis

The integration of N-methylsulfamoyl fluoride (B91410) chemistry with continuous-flow and automated synthesis platforms represents a significant leap forward in efficiency and safety. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers precise control over reaction parameters like temperature, pressure, and reaction time. soci.orgamidetech.com This level of control is particularly advantageous for handling potentially hazardous reagents and for optimizing reaction conditions rapidly.

Automated fast-flow peptide synthesis (AFPS) systems, for example, have demonstrated the ability to perform hundreds of consecutive reactions to build complex biomacromolecules in hours. amidetech.commit.edu Similar principles can be applied to the synthesis and derivatization of N-methylsulfamoyl fluoride. An automated flow setup could enable:

On-Demand Reagent Generation: Toxic or unstable reagents, such as thionyl fluoride (SOF₂) generated from thionyl chloride and potassium fluoride, can be produced and consumed in situ, minimizing operator exposure and decomposition. nih.gov A similar on-demand approach could be developed for this compound precursors.

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of substrates and reaction conditions, accelerating the discovery of new applications for this compound in SuFEx reactions. soci.org

Integrated Purification: Continuous purification techniques, such as in-line flash chromatography, can be coupled with flow reactors to isolate the desired products without manual intervention, creating a fully automated synthesis-to-purification workflow. youtube.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Applications

Feature Traditional Batch Synthesis Automated Flow Synthesis
Safety Handling of bulk, potentially hazardous reagents. In-situ generation and immediate consumption of hazardous reagents. nih.gov
Control Less precise control over temperature and mixing. Exact control over stoichiometry, reaction time, and temperature. soci.org
Scalability Scaling up can be challenging and non-linear. Scaling is achieved by running the system for longer periods.
Optimization Time-consuming, one-at-a-time experiments. Rapid, automated optimization using statistical tools. soci.org

| Integration | Purification is a separate, offline process. | Can be integrated with in-line analytical and purification technologies. youtube.com |

Development of Chiral this compound Reagents

A major frontier in SuFEx chemistry is the development of chiral reagents for asymmetric synthesis. While this compound itself is achiral, the development of chiral derivatives or analogues could unlock stereocontrolled access to a vast chemical space of sulfonyl-containing compounds. nih.gov Research in this area focuses on creating bench-stable, enantiopure sulfonimidoyl fluoride reagents that can transfer a sulfonimidoyl group with high stereocontrol. nih.gov

Key research findings and future goals include:

Bifunctional Reagents: A promising strategy involves designing reagents that serve as a "chiral SuFEx-hub." For instance, an enantiopure tert-butylsulfonimidoyl fluoride (t-BuSF) has been developed from tert-butyl sulfinamide. This reagent allows for the asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides. nih.gov

Stereospecific Substitution: Enantioenriched sulfonimidoyl fluorides can undergo reactions with nucleophiles, like primary and secondary amines, with complete enantiospecificity to generate sulfonimidamides with very high enantiomeric excess. nih.gov A critical challenge is preventing racemization caused by the fluoride ions generated during the reaction. nih.gov

Dynamic Kinetic Resolution: For related sulfur(IV) compounds like sulfilimidoyl fluorides, which are prone to racemization, catalytic asymmetric transformations can proceed through a dynamic kinetic resolution, allowing access to enantioenriched products from a racemic starting material. chemrxiv.org This concept could be extended to certain N-substituted sulfamoyl fluoride systems.

The ultimate goal is to develop a modular platform of chiral N-substituted sulfamoyl fluoride reagents, enabling the predictable and stereocontrolled synthesis of complex, biologically active molecules.

Exploration in Novel Catalytic Systems

The unique reactivity of the sulfonyl fluoride group makes it a candidate for exploration in novel catalytic systems, either as a substrate, a directing group, or part of a ligand. The stability of the S-F bond, combined with its specific reactivity towards certain nucleophiles, opens avenues for new catalytic transformations. conicet.gov.ar

Emerging research directions include:

SuFEx Catalysis: While SuFEx reactions are often promoted by a base, the development of true catalytic systems is an active area of research. Organic bifluorides have been shown to catalyze the SuFEx reaction to produce high molecular weight polymers, potentially by labilizing the S-F bond or stabilizing the fluoride leaving group. claremont.edu

Directing Group Ability: The fluorosulfuryl moiety can act as a directing group in transition-metal-catalyzed reactions, guiding C-H activation or other transformations to a specific position on a molecule. claremont.edu

Photoredox and Electrocatalysis: Modern synthetic methods like photoredox and electrocatalysis are being applied to the synthesis of alkylsulfonyl fluorides. sigmaaldrich.com These methods could be adapted to develop novel catalytic cycles where this compound or its derivatives act as radical precursors or participate in redox processes.

The development of new catalytic methods for forming and reacting this compound will expand its utility beyond traditional SuFEx click chemistry. sigmaaldrich.com

Advanced Mechanistic Elucidation via Operando Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Operando spectroscopy, which involves analyzing a catalytic reaction in real-time under actual working conditions, is a powerful tool for this purpose. wikipedia.orgmdpi.com This methodology combines spectroscopic characterization with simultaneous measurement of catalytic activity, providing a direct link between the structure of a catalyst or intermediate and its reactivity. rsc.orgkit.edu

For reactions involving this compound, operando spectroscopy could provide unprecedented insights into:

Intermediate Identification: The technique can help identify and characterize transient intermediates in SuFEx reactions, which are often too short-lived to be observed by conventional methods. mdpi.com

Reaction Pathways: By observing the reaction as it happens, researchers can distinguish between proposed mechanistic pathways, such as SN2-type substitution versus other mechanisms. Quantum chemical calculations have been used to probe the feasibility of different pathways in related fluorination reactions. researchgate.netnih.govrsc.orgresearchgate.net

Catalyst Deactivation: In catalytic processes, operando spectroscopy can reveal how and why a catalyst loses its activity over time, providing crucial information for designing more robust systems. kit.edu

Techniques like operando FT-IR, Raman, and X-ray absorption spectroscopy could be employed to study the vibrational and electronic changes occurring at the sulfur center during a reaction, providing a "motion picture" of the bond-making and bond-breaking events. wikipedia.orgmdpi.com

Design of Sustainable and Scalable Production Methods

The widespread adoption of this compound in industrial applications hinges on the development of production methods that are not only scalable but also sustainable and safe. google.com Traditional fluorination chemistry often relies on hazardous reagents like hydrogen fluoride (HF) or highly reactive gases. ox.ac.uk

Future research is focused on greener and more efficient synthetic routes:

HF-Free Synthesis: A major goal is to bypass the use of anhydrous HF. Recent breakthroughs have shown that fluorochemicals can be generated directly from the mineral fluorspar (CaF₂), a much safer starting material. ox.ac.uk This "Fluoromix" approach could be adapted for the production of sulfonyl fluorides.

Improved Catalytic Fluorination: The synthesis of sulfonyl fluorides from sulfonyl chlorides using catalysts like 18-crown-6 (B118740) with potassium fluoride is a common method. cas.cn Research into more efficient and recyclable catalysts can improve the scalability and environmental footprint of this process.

Novel Reagents and Solvents: The use of anhydrous hydrogen fluoride as a fluorinating agent for N,N-dialkyl sulfamoyl nonfluorohalides is being explored as an economical and efficient process, particularly if it can be adapted for a continuous-flow system. google.com Additionally, developing reactions that use environmentally benign solvents and reagents, such as reacting thiols with non-toxic reagents and potassium fluoride, is a key objective. sciencedaily.commiragenews.com

The development of low-cost, scalable, and safe production protocols is essential for transitioning this compound from a specialized laboratory chemical to a widely used building block in the chemical industry. sciencedaily.commiragenews.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
tert-butylsulfonimidoyl fluoride (t-BuSF)
tert-butyl sulfinamide
Sulfoximines
Sulfonimidoyl fluorides
Sulfonimidamides
Sulfilimidoyl fluorides
Thionyl fluoride (SO₂)
Thionyl chloride (SOCl₂)
Potassium fluoride (KF)
Hydrogen fluoride (HF)
Fluorspar (Calcium fluoride, CaF₂)
Sulfonyl chlorides

Q & A

Q. What are the common synthetic routes for N-methylsulfamoyl fluoride, and how do reaction conditions influence yield?

this compound can be synthesized via sulfamoylation reactions, typically involving sulfonyl chlorides or fluorinating agents. For example, coupling reactions between methylamine derivatives and fluorosulfonyl precursors under anhydrous conditions (e.g., using dichloromethane as a solvent at 0–5°C) are effective . Catalysts like triethylamine may enhance reaction efficiency by neutralizing HCl byproducts. Yield optimization requires precise control of stoichiometry, temperature, and moisture exclusion due to the compound’s sensitivity to hydrolysis .

Q. How is the crystal structure of this compound derivatives characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related sulfamoyl compounds crystallize in triclinic systems (space group P1) with unit cell parameters such as a = 4.8465 Å, b = 8.1942 Å, and c = 11.8686 Å . Hydrogen bonding (N–H···O) and π-π/oxygen-π interactions stabilize the lattice. SCXRD data should be supplemented with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···H and O···H interactions contribute ~30–40% to the surface) .

Q. What analytical methods are recommended for detecting this compound in complex mixtures?

Fluoride-specific techniques include ion chromatography (IC) with conductivity detection or ¹⁹F NMR spectroscopy. For quantification, calibrate against standards like sodium fluoride. Mass spectrometry (LC-MS/MS) using negative-ion mode can achieve parts-per-billion sensitivity, but matrix effects from sulfonamide byproducts must be controlled .

Advanced Research Questions

Q. How do hydrolysis conditions affect the stability and degradation products of this compound?

Hydrolysis under humid or aqueous conditions produces formamide derivatives (e.g., N-(2-(N-methylsulfamoyl)phenyl)formamide) via nucleophilic attack at the sulfonyl fluoride group . Kinetic studies show pseudo-first-order degradation at pH 7–9, with activation energy (~50 kJ/mol) calculated via Arrhenius plots. Stabilizing strategies include lyophilization or storage in aprotic solvents (e.g., DMF) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The sulfonyl fluoride group’s electrophilicity (Mulliken charge on F: ~−0.45 e) drives reactivity with amines/thiols. Solvent effects (e.g., polar aprotic vs. protic) can be assessed using the SMD implicit solvation model .

Q. How do intermolecular interactions influence the biological activity of sulfamoyl fluoride derivatives?

Hydrogen bonding with target enzymes (e.g., serine proteases) enhances inhibitory potency. Molecular docking (AutoDock Vina) reveals binding affinities (−8 to −10 kcal/mol) for sulfamoyl groups interacting with catalytic triads. Structure-activity relationship (SAR) studies suggest fluorination increases metabolic stability by reducing CYP450-mediated oxidation .

Notes on Contradictions and Limitations

  • Synthesis protocols vary: Some methods prioritize low-temperature fluorination , while others use room-temperature coupling . Researchers should validate conditions for target purity (>95% by HPLC).
  • Biological data gaps: Limited in vivo studies exist; extrapolate cautiously from structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.